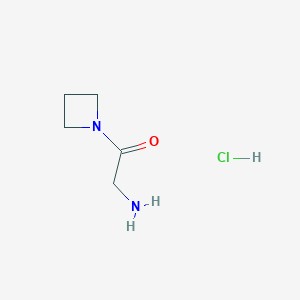
2-Etinilbenzamida
Descripción general
Descripción
2-Ethynylbenzamide is an organic compound with the molecular formula C9H7NO It is characterized by the presence of an ethynyl group attached to a benzamide structure
Aplicaciones Científicas De Investigación
2-Ethynylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethynylbenzamide can be synthesized through a multi-step reaction starting from 2-bromobenzamide. The process involves the Sonogashira coupling reaction with trimethylsilylacetylene, followed by desilylation using cesium fluoride in methanol . The reaction conditions typically require a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 2-ethynylbenzamide are not extensively documented, the general approach involves scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethylbenzamide derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzamides, isoindolinones, and other functionalized aromatic compounds .
Mecanismo De Acción
The mechanism of action of 2-ethynylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
2-Bromobenzamide: A precursor in the synthesis of 2-ethynylbenzamide.
2-Ethynylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Ethynylaniline: Contains an ethynyl group attached to an aniline structure.
Uniqueness: 2-Ethynylbenzamide is unique due to its specific combination of an ethynyl group and a benzamide structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
2-ethynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECCBMBUQUFSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Ethynylbenzamide a useful starting material in organic synthesis?
A1: 2-Ethynylbenzamide possesses both an ethynyl group and a benzamide moiety, making it highly versatile for constructing diverse heterocyclic compounds. [, , ] The ethynyl group readily participates in palladium-catalyzed reactions, while the benzamide offers a nucleophilic nitrogen for subsequent cyclization reactions. [, , ]
Q2: What types of heterocycles can be synthesized from 2-Ethynylbenzamide using palladium catalysis?
A2: Research demonstrates the synthesis of both isoindolinone and isobenzofuranimine derivatives from 2-Ethynylbenzamide using palladium iodide as a catalyst. [, , ] The specific heterocycle formed depends on the reaction conditions and the nature of the external nucleophile employed.
Q3: Can you elaborate on the role of the external nucleophile in these palladium-catalyzed reactions?
A3: When a secondary amine acts as the external nucleophile, the reaction sequence involves an initial oxidative aminocarbonylation of the 2-Ethynylbenzamide. [, ] This is followed by an intramolecular cyclization, leading to the formation of 3-[(dialkylcarbamoyl)methylene]isoindolin-1-ones. [] Conversely, employing an alcohol (like methanol or ethanol) as the nucleophile, alongside a dehydrating agent, directs the reaction pathway towards 3-[(alkoxycarbonyl)methylene]isobenzofuran-1(3H)imines. []
Q4: Are there specific advantages to using palladium iodide as the catalyst in these transformations?
A4: Palladium iodide has proven to be an effective catalyst for both oxidative carbonylation and cyclization reactions involving 2-Ethynylbenzamide. [, ] This dual functionality allows for cascade processes, simplifying the synthetic route and often leading to higher yields compared to multi-step approaches.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)



![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)

